

# Phenyl Diethylsulfamate: A Technical Guide to its Molecular Structure and Synthesis

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## Compound of Interest

Compound Name: Phenyl diethylsulfamate

Cat. No.: B15390390

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and expected physicochemical properties of **phenyl diethylsulfamate**. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on closely related aryl sulfamates and general synthetic methodologies to offer a predictive but scientifically grounded resource for researchers in medicinal chemistry and drug development.

## Introduction

Aryl sulfamates are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly as steroid sulfatase inhibitors. The sulfamate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. **Phenyl diethylsulfamate** serves as a fundamental scaffold within this class of compounds. This guide outlines its core molecular features and provides a detailed protocol for its synthesis.

## Molecular Structure and Properties

The molecular structure of **phenyl diethylsulfamate** consists of a phenyl group attached to the oxygen atom of a diethylsulfamate group. The key structural features are the S-O and S-N bonds of the sulfamate core and the aromatic phenyl ring.

While specific experimental data for **phenyl diethylsulfamate** is not readily available, the expected properties can be extrapolated from related compounds such as Phenyl N,N-dimethylsulfamate (CAS RN: 66950-63-8)[1].

Table 1: Predicted Physicochemical Properties of **Phenyl Diethylsulfamate**

Property	Predicted Value	Notes
Molecular Formula	C10H15NO3S	Based on molecular structure
Molecular Weight	229.3 g/mol	Calculated from the molecular formula
Appearance	Colorless to pale yellow oil or low melting solid	Typical for small aromatic sulfamates
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)	Expected based on structure
Boiling Point	> 200 °C (decomposes)	Estimated based on related compounds
Melting Point	< 25 °C	Estimated based on related compounds

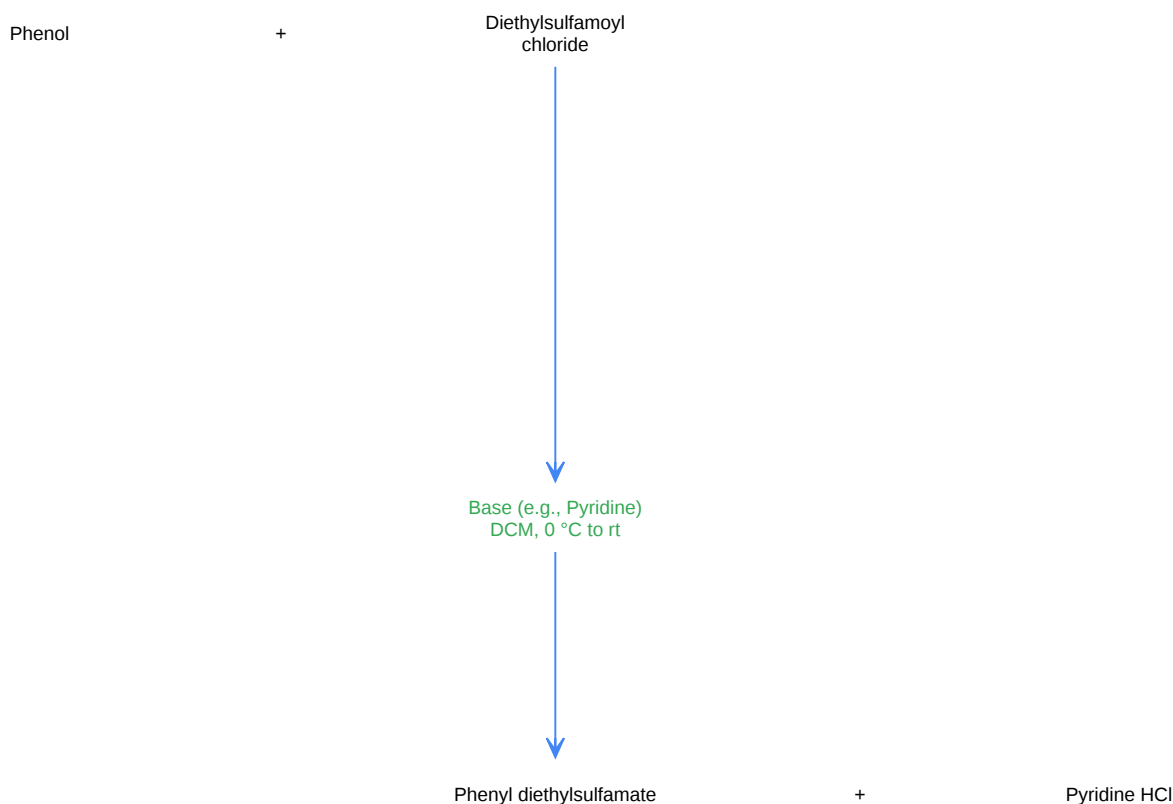
Table 2: Predicted Spectroscopic Data for **Phenyl Diethylsulfamate**

Technique	Expected Chemical Shifts / Peaks
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 7.40-7.20 (m, 5H, Ar-H), 3.40 (q, J = 7.2 Hz, 4H, N-CH <sub>2</sub> ), 1.25 (t, J = 7.2 Hz, 6H, N-CH <sub>2</sub> -CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 150.0 (Ar-C-O), 129.5 (Ar-C), 126.0 (Ar-C), 121.0 (Ar-C), 43.0 (N-CH <sub>2</sub> ), 14.0 (N-CH <sub>2</sub> -CH <sub>3</sub> )
IR (neat, cm <sup>-1</sup> )	3050 (Ar C-H), 2980 (Alkyl C-H), 1370 (asym S=O stretch), 1180 (sym S=O stretch), 1150 (S-N stretch), 950 (S-O stretch)
Mass Spec. (EI) m/z	229 [M] <sup>+</sup> , 136 [M-SO <sub>2</sub> NEt <sub>2</sub> ] <sup>+</sup> , 94 [C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>

## Synthesis of Phenyl Diethylsulfamate

The most direct and common method for the synthesis of aryl sulfamates is the reaction of a phenol with a sulfamoyl chloride in the presence of a base.[2] For **phenyl diethylsulfamate**, this involves the reaction of phenol with diethylsulfamoyl chloride.

### Proposed Synthetic Scheme



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Caption: Proposed synthesis of **phenyl diethylsulfamate**.

## Detailed Experimental Protocol

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

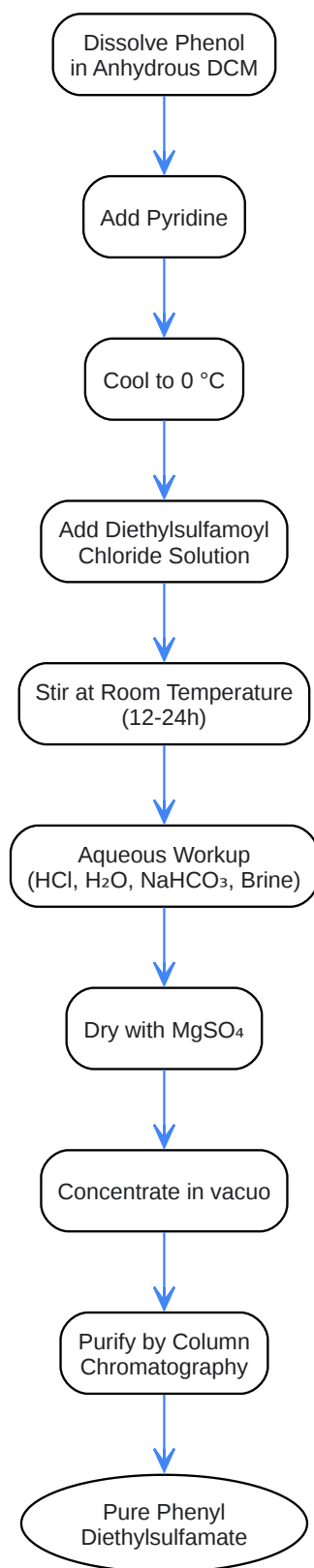
- Phenol
- Diethylsulfamoyl chloride<sup>[3]</sup>
- Anhydrous Dichloromethane (DCM)
- Anhydrous Pyridine
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of phenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 eq).
- Cool the mixture to 0 °C in an ice bath.

- Slowly add a solution of diethylsulfamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel if necessary.

## Synthetic Workflow Diagram



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Caption: Experimental workflow for the synthesis of **phenyl diethylsulfamate**.

## Biological Activity and Applications

While there is no specific biological data reported for **phenyl diethylsulfamate**, the broader class of aryl sulfamates has been extensively investigated. Many steroid sulfamates are known to be potent inhibitors of steroid sulfatase, an enzyme involved in the biosynthesis of steroid hormones.[2] Inhibition of this enzyme is a therapeutic strategy for hormone-dependent cancers such as breast and prostate cancer. The N,N-diethylsulfamoyl group is a common pharmacophore in the design of such inhibitors.[3]

## Safety Information

Diethylsulfamoyl chloride is a corrosive and moisture-sensitive reagent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Phenol is toxic and corrosive. Standard laboratory safety procedures should be followed throughout the synthesis.

## Conclusion

This technical guide provides a foundational understanding of **phenyl diethylsulfamate**, a representative member of the aryl sulfamate class of compounds. While direct experimental data is lacking, this document presents a reliable, predictive overview of its structure, properties, and a detailed protocol for its synthesis based on established chemical principles. This information serves as a valuable starting point for researchers interested in the synthesis and evaluation of novel sulfamate-containing molecules for drug discovery and development.

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